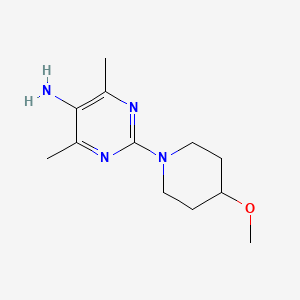

2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine

Description

2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine (CAS: 2098074-30-5) is a pyrimidine derivative with a 4,6-dimethylpyrimidin-5-amine core substituted at the 2-position with a 4-methoxypiperidine moiety . Pyrimidines are pivotal in medicinal chemistry due to their structural versatility and ability to mimic nucleobases, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-(4-methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine |

InChI |

InChI=1S/C12H20N4O/c1-8-11(13)9(2)15-12(14-8)16-6-4-10(17-3)5-7-16/h10H,4-7,13H2,1-3H3 |

InChI Key |

XOOQEAQMSCHVFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCC(CC2)OC)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the Methoxypiperidine Group: The methoxypiperidine group can be introduced via nucleophilic substitution reactions. For instance, 4-methoxypiperidine can be reacted with a suitable leaving group on the pyrimidine core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypiperidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidines.

Substitution: Formation of substituted piperidines or pyrimidines.

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. The methoxypiperidine group can interact with receptors or enzymes, leading to modulation of their activity. The pyrimidine core can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidine Derivatives

Core Pyrimidine Analogs

- 4,6-Dimethylpyrimidin-5-amine (CAS: 90856-77-2): This analog lacks the methoxypiperidine substituent, retaining only the methyl and amine groups.

4,6-Dichloro-5-methoxypyrimidine :

Substitution with chlorine atoms at the 4,6-positions and a methoxy group at the 5-position increases electronegativity and lipophilicity. Crystal structure analysis reveals Cl···N interactions that stabilize its three-dimensional packing, a feature absent in the target compound due to methyl substituents .

Piperidine/Piperazine-Substituted Pyrimidines

- 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine :

This compound (synthesized in ) replaces the methoxypiperidine group with a methylpiperazine. The additional nitrogen in piperazine enhances basicity, which may improve solubility in acidic environments. Such differences highlight how heterocyclic substituents influence physicochemical and biological profiles .

Substitution at the 2-Position

- 2-Amino-4,6-dichloropyrimidine: The 2-amino group in this analog contrasts with the methoxypiperidine in the target compound.

Crystallographic and Computational Insights

- Methyl groups in 4,6-dimethylpyrimidin-5-amine likely induce van der Waals interactions, reducing polarity .

Comparative Data Table

Biological Activity

2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a methoxypiperidine moiety and a dimethylpyrimidine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-(4-methoxypiperidin-1-yl)-4,6-dimethylpyrimidine |

| Molecular Formula | C12H19N3O |

| Molecular Weight | 219.30 g/mol |

| CAS Number | 1793987-40-2 |

The biological activity of 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine is primarily attributed to its interaction with specific receptors and enzymes. The methoxypiperidine group can modulate receptor activity, while the pyrimidine ring may facilitate binding to nucleic acids or proteins.

Target Interactions

Research indicates that this compound may act as an allosteric modulator for certain receptors, particularly the muscarinic acetylcholine receptor subtype M4. Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand, potentially leading to fewer side effects compared to traditional agonists .

Pharmacological Effects

Studies have shown that 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine exhibits various pharmacological effects, including:

- Cognitive Enhancement : Potential applications in treating cognitive disorders such as Alzheimer's disease by modulating cholinergic signaling through M4 receptors .

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence serotonin and norepinephrine pathways, indicating a potential role in treating depression .

Case Studies

- Alzheimer's Disease Models : In preclinical models, administration of compounds similar to 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine demonstrated improved cognitive function and reduced behavioral symptoms associated with Alzheimer's disease. These effects were linked to enhanced M4 receptor activity .

- Anxiety Disorders : A study exploring the effects of related compounds on anxiety-related behaviors found that modulation of muscarinic receptors could alleviate anxiety symptoms in animal models .

Comparative Analysis

To better understand the unique properties of 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidin-5-amine, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity |

|---|---|

| 2-(4-Methoxypiperidin-1-yl)pyrimidine | Modulates cholinergic pathways; potential cognitive benefits |

| 4,6-Dimethylpyrimidine | Antitumor activity; less focus on neurological effects |

| 3-Aminopyrrolidine derivatives | Modulators of chemokine receptors; inflammatory response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.